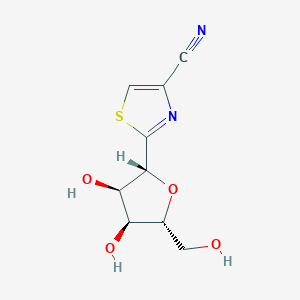
4-Cyanotiazofurin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanotiazofurin is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in cancer treatment and anti-viral therapies. It is a heterocyclic compound that belongs to the class of thiazole derivatives and has a molecular formula of C5H3N3OS.
Mecanismo De Acción
The mechanism of action of 4-Cyanotiazofurin is not fully understood, but it is believed to inhibit the activity of inosine monophosphate dehydrogenase (IMPDH), which is an enzyme involved in the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, 4-Cyanotiazofurin reduces the availability of guanine nucleotides, which are essential for DNA and RNA synthesis, leading to the inhibition of cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
4-Cyanotiazofurin has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cell growth and proliferation. It has also been found to inhibit the expression of various oncogenes and angiogenic factors, which are involved in the development and progression of cancer. Additionally, it has been shown to have anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Cyanotiazofurin is its potential as a therapeutic agent for cancer and viral infections. It has been found to be effective against a wide range of cancer cell lines and viruses, making it a promising candidate for further development. However, its use in clinical settings is limited by its toxicity and potential side effects. Additionally, its mechanism of action is not fully understood, which makes it difficult to optimize its use in therapy.
Direcciones Futuras
There are several future directions for research on 4-Cyanotiazofurin. One area of research is the identification of its precise mechanism of action, which could lead to the development of more effective therapies. Additionally, the synthesis of analogs of 4-Cyanotiazofurin could lead to the development of compounds with improved efficacy and reduced toxicity. Another area of research is the evaluation of its potential as a therapeutic agent for other diseases such as autoimmune disorders and neurodegenerative diseases. Finally, the development of novel drug delivery systems could improve the bioavailability and efficacy of 4-Cyanotiazofurin.
Conclusion:
In conclusion, 4-Cyanotiazofurin is a promising compound with potential applications in cancer treatment and anti-viral therapies. Its mechanism of action is not fully understood, but it is believed to inhibit the activity of IMPDH, leading to the inhibition of cell growth and proliferation. While its use in clinical settings is limited by its toxicity and potential side effects, further research on its mechanism of action and the development of analogs and drug delivery systems could lead to the development of more effective therapies.
Métodos De Síntesis
The synthesis of 4-Cyanotiazofurin can be achieved by reacting 2-aminobenzonitrile with thiosemicarbazide in the presence of a strong base such as sodium hydroxide. The reaction proceeds via a condensation reaction, followed by cyclization to form the final product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, time, and solvent.
Aplicaciones Científicas De Investigación
4-Cyanotiazofurin has been extensively studied in the field of medicinal chemistry due to its potential applications in cancer treatment and anti-viral therapies. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Additionally, it has been found to have antiviral activity against herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).
Propiedades
Número CAS |
144660-78-6 |
|---|---|
Nombre del producto |
4-Cyanotiazofurin |
Fórmula molecular |
C9H10N2O4S |
Peso molecular |
242.25 g/mol |
Nombre IUPAC |
2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carbonitrile |
InChI |
InChI=1S/C9H10N2O4S/c10-1-4-3-16-9(11-4)8-7(14)6(13)5(2-12)15-8/h3,5-8,12-14H,2H2/t5-,6-,7-,8-/m1/s1 |
Clave InChI |
WCYKZVKCGIDDBF-WCTZXXKLSA-N |
SMILES isomérico |
C1=C(N=C(S1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C#N |
SMILES |
C1=C(N=C(S1)C2C(C(C(O2)CO)O)O)C#N |
SMILES canónico |
C1=C(N=C(S1)C2C(C(C(O2)CO)O)O)C#N |
Sinónimos |
2-(beta-D-ribofuranosyl)thiazole-4-carbonitrile 4-cyanotiazofurin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



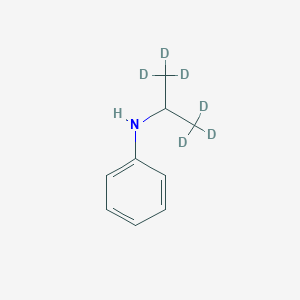
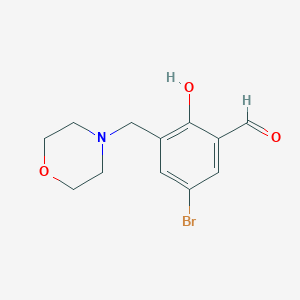
![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]-](/img/structure/B124025.png)
![(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B124026.png)

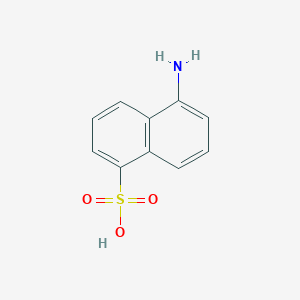
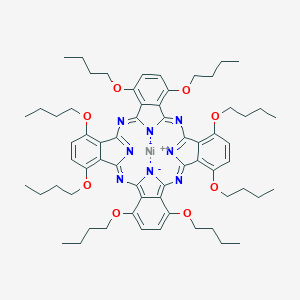
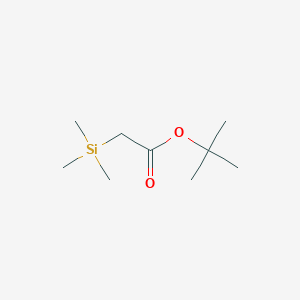
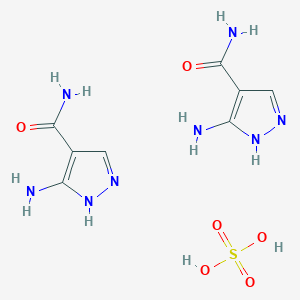
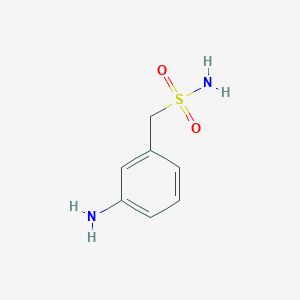
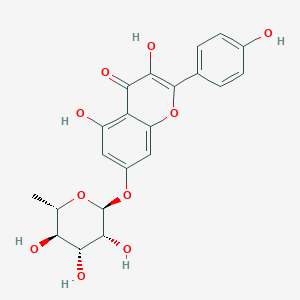
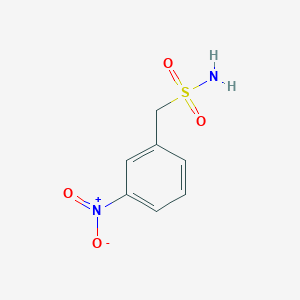
![1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione](/img/structure/B124056.png)
![8,11-Dihydroxy-4-(2-hydroxyethyl)-6-(2-(2-hydroxyethylamino)ethylamino)-1,2,3,4-tetrahydronaphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B124057.png)